molecular formula C18H18O2 B3188997 1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one CAS No. 263714-29-0

1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B3188997
CAS No.: 263714-29-0
M. Wt: 266.3 g/mol
InChI Key: SBPRZKDJWZOZNO-UHFFFAOYSA-N
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Description

1-benzyl-7-methoxy-3,4-dihydronaphthalen-2(1H)-one is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

263714-29-0

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C18H18O2/c1-20-15-9-7-14-8-10-18(19)17(16(14)12-15)11-13-5-3-2-4-6-13/h2-7,9,12,17H,8,10-11H2,1H3

InChI Key

SBPRZKDJWZOZNO-UHFFFAOYSA-N

SMILES

COC1=CC2=C(CCC(=O)C2CC3=CC=CC=C3)C=C1

Canonical SMILES

COC1=CC2=C(CCC(=O)C2CC3=CC=CC=C3)C=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

7-methoxy-3,4-dihydronaphthalen-2(1H)-one (41 g, 233 mmol) was dissolved in MeOH (250 mL). Then pyrrolidine (18.2 g, 256 mmol) was added dropwise. The mixture was stirred for 2 h. The solvent was removed under reduced pressure and the residue was dissolved in acetonitrile (500 mL). The solution was cooled to −5° C. and benzyl bromide (43.8 g, 256 mmol) was added. The solution was stirred overnight at room temperature. The solvent was reduced under reduced pressure. The residue was dissolved in 480 mL of a mixture of MeOH/CH2Cl2/H2O (1:1:1) and 30 mL of glacial acetic acid were added. The mixture was stirred overnight. The reaction mixture was put on ice water and extracted with CH2Cl2. The combined organic layers were washed with a NaHCO3 solution and with brine. The organic phase was dried on MgSO4 and the solvent was evaporated. The residue (80 g) was purified by flash-chromatography on silica gel (100% dichloromethane). 58.8 g (221 mmol, 95%) of the product were obtained.
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
18.2 g
Type
reactant
Reaction Step Two
Quantity
43.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
480 mL
Type
solvent
Reaction Step Four
Name
MeOH CH2Cl2 H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
95%

Synthesis routes and methods II

Procedure details

A solution of 1-(1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)-pyrrolidinium bromide and AcOH (300 mL) in DCM (500 mL), H2O (3000 mL) and MeOH (500 mL) was stirred at reflux for 10 hrs. The aqueous layer was washed with DCM (1000 mL), and the combined organic layers were washed with water, dried over Na2SO4 and concentrated to give crude product, purified by silica gel chromatography to give 1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one (195 g, yield 53%) as yellow solid.
Name
1-(1-benzyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-ylidene)-pyrrolidinium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
3000 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

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